molecular formula C20H19N3O2 B14701976 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one CAS No. 24665-75-6

1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one

Cat. No.: B14701976
CAS No.: 24665-75-6
M. Wt: 333.4 g/mol
InChI Key: CUPOMUMCRLEFOB-SDXDJHTJSA-N
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Description

1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with diphenyl and morpholinomethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one typically involves the reaction of 1,3-diphenyl-2-pyrazolin-5-one with morpholine and formaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different substituents replacing the original groups .

Scientific Research Applications

1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-4-(morpholinomethylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation. This leads to the disruption of cellular processes and induces apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

24665-75-6

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

(4Z)-4-(morpholin-4-ylmethylidene)-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C20H19N3O2/c24-20-18(15-22-11-13-25-14-12-22)19(16-7-3-1-4-8-16)21-23(20)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15-

InChI Key

CUPOMUMCRLEFOB-SDXDJHTJSA-N

Isomeric SMILES

C1COCCN1/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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